REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:14]([CH3:15])[C:6]2=[N:7][CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=[C:5]2[N:4]=1.[H][H]>[Pd]>[NH2:11][C:9]1[CH:10]=[C:5]2[N:4]=[C:3]([CH2:2][OH:1])[N:14]([CH3:15])[C:6]2=[N:7][CH:8]=1
|
Name
|
2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=2C(=NC=C(C2)[N+](=O)[O-])N1C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the suspension is filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NC1)N(C(=N2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |